2-{[(e)-(4-Bromophenyl)methylidene]amino}phenol
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Overview
Description
2-{[(E)-(4-Bromophenyl)methylidene]amino}phenol is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of an amine with an aldehyde or ketone. This particular compound is characterized by the presence of a bromophenyl group and a phenolic hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(4-Bromophenyl)methylidene]amino}phenol typically involves the condensation reaction between 4-bromobenzaldehyde and 2-aminophenol. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-(4-Bromophenyl)methylidene]amino}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The bromine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenols or anilines.
Scientific Research Applications
2-{[(E)-(4-Bromophenyl)methylidene]amino}phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor, particularly urease inhibitors.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-{[(E)-(4-Bromophenyl)methylidene]amino}phenol varies depending on its application:
Enzyme Inhibition: The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate access.
Antimicrobial Activity: It disrupts microbial cell membranes and interferes with essential metabolic processes.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(E)-(4-Methoxyphenyl)methylidene]amino}phenol
- 2-{[(E)-(4-Chlorophenyl)methylidene]amino}phenol
- 2-{[(E)-(4-Fluorophenyl)methylidene]amino}phenol
Uniqueness
2-{[(E)-(4-Bromophenyl)methylidene]amino}phenol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances its potential for nucleophilic substitution reactions and may influence its biological activity.
Properties
CAS No. |
3230-46-4 |
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Molecular Formula |
C13H10BrNO |
Molecular Weight |
276.13 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C13H10BrNO/c14-11-7-5-10(6-8-11)9-15-12-3-1-2-4-13(12)16/h1-9,16H |
InChI Key |
XHIIEEPPCLKWQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
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